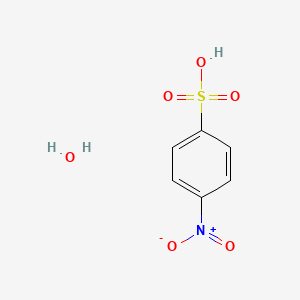

4-Nitrobenzenesulfonic Acid Hydrate

Description

Historical Trajectories and Evolution of Research on Aromatic Sulfonic Acids

The study of aromatic sulfonic acids dates back to the development of organic chemistry, where they were recognized as important intermediates in the synthesis of a wide array of organic compounds. numberanalytics.com The introduction of the sulfonic acid group into an aromatic ring, a process known as sulfonation, is a fundamental electrophilic aromatic substitution reaction. wikipedia.org Historically, this reaction allowed for the conversion of aromatic hydrocarbons into versatile precursors for dyes, pharmaceuticals, and detergents. numberanalytics.com For instance, the water-solubilizing nature of the sulfonic acid group was crucial in the development of water-soluble dyes. numberanalytics.com Early methods for the preparation of related compounds, like orthanilic acid, involved the reduction of nitrobenzenesulfonic acid, showcasing the foundational role of nitrated sulfonic acids in synthetic chemistry. orgsyn.org The ability to manipulate the sulfonic acid group, either by using it as a directing group in further substitutions or by removing it (desulfonation), provided chemists with a powerful tool for organic synthesis. wikipedia.org

Contemporary Significance of 4-Nitrobenzenesulfonic Acid Hydrate (B1144303) in Chemical Science

In modern chemical science, 4-nitrobenzenesulfonic acid and its derivatives have found significant utility, particularly in organic synthesis. The compound serves as a strong acid catalyst and a versatile intermediate. businessresearchinsights.comwikipedia.org A notable application is in the formation of 4-nitrobenzenesulfonamides (nosylamides) from primary amines. These nosylamides are crucial in contemporary synthetic strategies. sci-hub.se

The 4-nitrobenzenesulfonyl (nosyl) group is an excellent protecting group for amines, particularly in multi-step syntheses of complex molecules like peptides and in solid-phase synthesis. sci-hub.se Its value lies in the mild conditions required for its removal, which are compatible with many sensitive functional groups and acid-labile linkers used in solid-phase synthesis. This contrasts with the harsher conditions needed for older protecting groups like tosylamides. sci-hub.se The Fukuyama alkylation and Fukuyama-Mitsunobu reactions, which utilize 2- and 4-nitrobenzenesulfonamides, have become indispensable methods for the selective monoalkylation of primary amines. sci-hub.se

Beyond protection chemistry, derivatives of 4-nitrobenzenesulfonic acid are used as key intermediates in the synthesis of diverse and complex molecular scaffolds, including various heterocyclic compounds with potential pharmacological applications. sci-hub.se

Overview of Current Research Frontiers and Emerging Methodologies Related to 4-Nitrobenzenesulfonic Acid Hydrate

Current research continues to expand the applications of 4-nitrobenzenesulfonic acid and related compounds, with a focus on developing more efficient and environmentally sustainable synthetic methods. businessresearchinsights.com Researchers are exploring novel derivatives with tailored properties to meet specific industrial needs. businessresearchinsights.com

A significant frontier is the application of polymer-supported nitrobenzenesulfonamides in solid-phase synthesis. This approach facilitates the creation of libraries of complex molecules through transformations like unusual rearrangements and C- and N-arylation reactions. sci-hub.se These strategies are instrumental in discovering new privileged scaffolds for drug development. sci-hub.se

Emerging methodologies also include the development of novel reaction pathways. For example, recent research has reported an unprecedented manganese-promoted homolytic aromatic sulfonation, which employs a green sulfonating reagent and proceeds under mild conditions. researchgate.net Such innovations in sulfonation chemistry promise more efficient and sustainable routes to valuable sulfonic acids. The continued development of strategies based on the reactivity of the nitrobenzenesulfonyl group ensures that 4-nitrobenzenesulfonic acid hydrate will remain a relevant and valuable tool in the arsenal (B13267) of synthetic chemists. sci-hub.se

Data Tables

Table 1: Physicochemical Properties of 4-Nitrobenzenesulfonic Acid

| Property | Value | Reference |

| IUPAC Name | 4-nitrobenzenesulfonic acid | nih.gov |

| Molecular Formula | C₆H₅NO₅S | nih.gov |

| CAS Number | 138-42-1 | nih.gov |

| Molecular Weight | 203.17 g/mol | nih.gov |

| Appearance | Beige to yellow crystalline powder | thermofisher.com |

| Melting Point | 105°C to 112°C | thermofisher.com |

Table 2: Key Research Applications of 4-Nitrobenzenesulfonic Acid and its Derivatives

| Application Area | Specific Use | Reference |

| Organic Synthesis | Intermediate for dyes and pharmaceuticals. | numberanalytics.com |

| Protecting Group Chemistry | Formation of 4-nitrobenzenesulfonamides (nosylamides) to protect amines. | sci-hub.se |

| Catalysis | Used as a strong acid catalyst in various chemical reactions. | businessresearchinsights.com |

| Solid-Phase Synthesis | Key component in synthesizing diverse molecular scaffolds and peptide chemistry. | sci-hub.se |

| Named Reactions | Essential reagent in Fukuyama alkylation and Fukuyama-Mitsunobu reactions. | sci-hub.se |

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-nitrobenzenesulfonic acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO5S.H2O/c8-7(9)5-1-3-6(4-2-5)13(10,11)12;/h1-4H,(H,10,11,12);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULGBVFZPNNKLRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Process Innovation for 4 Nitrobenzenesulfonic Acid Hydrate

Established Synthetic Pathways to 4-Nitrobenzenesulfonic Acid Hydrate (B1144303)

The synthesis of 4-nitrobenzenesulfonic acid hydrate is primarily achieved through several established chemical reactions. These methods, rooted in fundamental organic chemistry principles, include the hydrolysis of its corresponding sulfonyl chloride, the nitration of benzenesulfonic acid, and the direct sulfonation of nitrobenzene (B124822). Each pathway offers distinct advantages and challenges in terms of reaction conditions, yield, and purity of the final product.

Hydrolysis of 4-Nitrobenzenesulfonyl Chloride

A principal and widely employed method for the preparation of 4-nitrobenzenesulfonic acid is the hydrolysis of 4-nitrobenzenesulfonyl chloride. This reaction is typically performed in an aqueous medium. The purity of the starting sulfonyl chloride is a critical factor, with a purity of over 95% being essential for achieving high yields of the desired product. The temperature of the reaction is carefully controlled, generally within the range of 25–50°C, and maintaining a controlled pH is necessary to prevent undesirable side reactions.

The mechanism of hydrolysis for arenesulfonyl chlorides, including the 4-nitro substituted compound, can be complex. Studies have shown that the reaction can proceed through two distinct pathways in aqueous solvents. These involve either a cyclic intermediate with a pentacoordinate sulfur atom or an anionic intermediate. researchgate.net The presence of the electron-withdrawing nitro group at the para-position influences the reaction kinetics, with the pathway involving anionic intermediates becoming more significant. researchgate.net

A general laboratory procedure for the hydrolysis of a related isomer, o-nitrobenzenesulfonyl chloride, involves heating a mixture of the sulfonyl chloride with anhydrous sodium carbonate in water. The reaction is typically brought to a boil and stirred to facilitate the hydrolysis, which is often complete within an hour after the starting material melts. orgsyn.org After filtration, the resulting solution of the sodium salt of the sulfonic acid can be acidified to yield the free acid. orgsyn.org

Nitration of Benzenesulfonic Acid

Another established route to 4-nitrobenzenesulfonic acid involves the electrophilic nitration of benzenesulfonic acid. This reaction is a classic example of electrophilic aromatic substitution, where the sulfonic acid group already present on the benzene (B151609) ring directs the incoming nitro group. The sulfonic acid group is a deactivating group but directs incoming electrophiles to the meta position. However, under certain conditions, the formation of the para-isomer is possible. The nitration of substituted benzenesulfonic acids, such as chlorobenzenesulfonic acids, is also a documented method for producing nitro-substituted benzenesulfonic acids. ontosight.ai

The nitrating agent is typically a mixture of concentrated nitric acid and concentrated sulfuric acid. libretexts.org The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. libretexts.orglibretexts.org The benzene ring of benzenesulfonic acid then attacks the nitronium ion, leading to the formation of a carbocation intermediate, which subsequently loses a proton to restore aromaticity and yield the final product. libretexts.org

Direct Sulfonation of Nitrobenzene

The direct sulfonation of nitrobenzene represents a third major pathway for synthesizing 4-nitrobenzenesulfonic acid. In this electrophilic aromatic substitution reaction, the nitro group on the benzene ring is a strong deactivating group and a meta-director. Consequently, the primary product of this reaction is 3-nitrobenzenesulfonic acid. However, the formation of the 4-nitro isomer can occur as a minor product.

The sulfonating agent is typically fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid, or sulfur trioxide itself. prepchem.com A general procedure for the sulfonation of nitrobenzene involves adding nitrobenzene to oleum (B3057394) and heating the mixture. For the synthesis of the meta-isomer, the reaction temperature is often maintained between 100-115°C until the reaction is complete, which can be determined by the absence of the smell of unreacted nitrobenzene when a sample is diluted with water. prepchem.com The product is then typically isolated as its sodium salt by adding sodium chloride to the reaction mixture, causing it to precipitate. prepchem.com

Advancements in Synthetic Protocols for Enhanced Yield and Purity

Recent research has focused on improving the efficiency, yield, and purity of the synthesis of nitrobenzenesulfonic acids through innovative process technologies. One significant advancement is the use of microreactors for the sulfonation of nitrobenzene. A study demonstrated that using a microreactor for the solvent-free sulfonation of nitrobenzene with SO₃ as the sulfonating agent can lead to a 94% conversion of nitrobenzene and an 88% yield of meta-nitrobenzenesulfonic acid with a residence time of less than two seconds. rsc.orgdicp.ac.cn This approach not only enhances reaction speed but also improves process safety. rsc.org By combining the microreactor with a batch setup, a complete conversion of nitrobenzene could be achieved. dicp.ac.cn

Further innovations have targeted the production of the precursor, 4-nitrobenzenesulfonyl chloride. An improved synthetic method for this precursor has been developed, which features simple technology, easy operation, low cost, and good safety performance, ultimately leading to high quality and yield of the final product. google.com Such advancements in the synthesis of key intermediates directly contribute to more efficient production of 4-nitrobenzenesulfonic acid hydrate.

Green Chemistry Approaches and Sustainable Synthesis of 4-Nitrobenzenesulfonic Acid Hydrate

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign and sustainable methods for the synthesis of 4-nitrobenzenesulfonic acid and related compounds. A key focus has been the use of reusable catalysts to minimize waste and reduce environmental impact.

One promising approach involves the use of solid acid catalysts. For instance, silica-supported perchloric acid (SiO₂/HClO₄) and potassium hydrogen sulfate (B86663) (SiO₂/KHSO₄) have been investigated as reusable green heterogeneous catalysts for the sulfonation of aromatic compounds using sodium bisulfite. ajgreenchem.com These catalysts have shown to be effective under both conventional heating and solvent-free microwave irradiation, with the microwave-assisted protocol drastically reducing reaction times from hours to minutes and increasing product yields. ajgreenchem.com

For the sulfonation of nitrobenzene, a reusable vanadium catalyst has been developed. This catalyst demonstrates resistance to corrosion from fuming sulfuric acid, high strength, and stable activity. It can be repeatedly used more than five times with a low loss rate of the active component, vanadium pentoxide. This recyclability lowers production costs, alleviates the challenges of waste acid treatment, and reduces environmental pollution. google.com Another approach involves the use of a sodium tungstate (B81510) catalyst with sulfur trioxide as the sulfonating agent, which significantly reduces the formation of byproducts and avoids the generation of waste residues. google.com

In the context of nitration, research into greener protocols has also been conducted. Photochemical aromatic nitration using UV radiation in the presence of nitrite (B80452) ions offers an alternative to traditional methods that use highly corrosive acids. researchgate.net Furthermore, the use of sulfated silica (B1680970) (SO₄/SiO₂) as a solid acid catalyst for the synthesis of nitrobenzene from benzene under microwave irradiation has been optimized, showcasing a green and environmentally friendly alternative to conventional sulfuric acid catalysts. researchgate.net These green catalytic approaches hold significant potential for the sustainable synthesis of 4-nitrobenzenesulfonic acid hydrate.

Data Tables

Table 1: Properties of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|

| 4-Nitrobenzenesulfonic Acid | C₆H₅NO₅S | 203.17 | 105–112 |

| 4-Nitrobenzenesulfonyl Chloride | C₆H₄ClNO₄S | 221.62 | 75-78 google.com |

| Benzenesulfonic Acid | C₆H₆O₃S | 158.18 | 50-53 |

| Nitrobenzene | C₆H₅NO₂ | 123.11 | 5.7 |

Table 2: Overview of Synthetic Reactions

| Reaction | Starting Materials | Key Reagents | Typical Conditions |

|---|---|---|---|

| Hydrolysis | 4-Nitrobenzenesulfonyl Chloride | Water, Sodium Carbonate | 25-50°C, controlled pH orgsyn.org |

| Nitration | Benzenesulfonic Acid | Conc. Nitric Acid, Conc. Sulfuric Acid | - |

| Sulfonation | Nitrobenzene | Fuming Sulfuric Acid (Oleum) or SO₃ | 100-115°C (for meta-isomer) prepchem.com |

Mechanistic Investigations and Reaction Kinetics of 4 Nitrobenzenesulfonic Acid Hydrate

Fundamental Reaction Mechanisms Involving 4-Nitrobenzenesulfonic Acid Hydrate (B1144303)

The reactivity of 4-nitrobenzenesulfonic acid is dominated by the interplay between its two functional groups—the nitro group (-NO₂) and the sulfonic acid group (-SO₃H)—and the aromatic ring to which they are attached.

Nucleophilic Substitution Pathways on Sulfonic Acid Moieties

While the sulfonic acid group is generally a poor leaving group in nucleophilic aromatic substitution (SNAr) reactions, substitution can occur under specific conditions, particularly when the aromatic ring is highly electron-deficient. The presence of the strong electron-withdrawing nitro group facilitates this process by stabilizing the negatively charged intermediate, known as a Meisenheimer complex.

Recent research on the closely related 2,4-dinitrobenzene sulfonic acid has demonstrated that the sulfonic acid group can undergo ipso-substitution (substitution at the carbon atom already bearing the substituent) with carbon nucleophiles like active methylene (B1212753) compounds. acs.orgnih.gov This reaction, which forms a new carbon-carbon bond, proceeds without the need for transition-metal catalysts. acs.orgnih.gov The proposed mechanism involves the formation of a resonance-stabilized Meisenheimer adduct. nih.gov Given these findings, it is plausible that 4-nitrobenzenesulfonic acid can undergo similar ipso-nucleophilic substitution, although the reaction would likely require harsher conditions or very strong nucleophiles due to having only one activating nitro group compared to two. 4-Nitrobenzenesulfonic acid has also been employed as an effective catalyst for the nucleophilic substitution of propargyl alcohols with various nucleophiles, including alcohols and amines, showcasing a metal-free pathway for these transformations. researchgate.net

Electrophilic Aromatic Substitution Directing Effects of the Nitro and Sulfonic Acid Groups

In electrophilic aromatic substitution (EAS) reactions, the substituents already present on the benzene (B151609) ring dictate the position of the incoming electrophile and influence the reaction rate. Both the nitro (-NO₂) and sulfonic acid (-SO₃H) groups are powerful electron-withdrawing groups (EWGs). wikipedia.org They pull electron density away from the aromatic ring through both inductive and resonance effects, making the ring significantly less nucleophilic and thus less reactive towards electrophiles compared to benzene. wikipedia.orglatech.edu This effect is known as deactivation.

Both groups direct incoming electrophiles to the meta position. libretexts.orgyoutube.com This can be explained by examining the resonance structures of the carbocation intermediate (the Wheland intermediate or sigma complex) formed during the reaction. When an electrophile attacks at the ortho or para position, one of the resulting resonance structures places a positive charge directly on the carbon atom bearing the electron-withdrawing substituent. libretexts.org This arrangement is highly energetically unfavorable. libretexts.org In contrast, attack at the meta position ensures that the positive charge is never placed adjacent to the deactivating group, resulting in a more stable intermediate and making the meta product the favored one. libretexts.orgyoutube.com

| Substituent Group | Reactivity Effect | Directing Effect | Rationale |

| Nitro (-NO₂) Group | Strongly Deactivating latech.edu | meta-Director libretexts.org | Strong -I (inductive) and -M (resonance) effects withdraw electron density, destabilizing the ortho and para intermediates. wikipedia.org |

| Sulfonic Acid (-SO₃H) Group | Strongly Deactivating wikipedia.org | meta-Director libretexts.org | Strong -I and -M effects withdraw electron density, destabilizing the ortho and para intermediates. wikipedia.orglibretexts.org |

Hydrolytic Stability and Decomposition Pathways

4-Nitrobenzenesulfonic acid is highly soluble in water and other polar solvents due to the polarity of its nitro and sulfonic acid functional groups, which can engage in hydrogen bonding. solubilityofthings.com The sulfonation of aromatic rings is known to be a reversible process, and as such, the sulfonic acid group can be removed by hydrolysis (desulfonation) when heated in the presence of dilute acid.

Under conditions of thermal decomposition, such as in a fire, 4-nitrobenzenesulfonic acid hydrate breaks down to release hazardous gases and vapors. fishersci.com The primary decomposition products include toxic oxides of nitrogen (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and sulfur oxides (SOx). fishersci.comfishersci.com Exposure to moisture can also contribute to its degradation. fishersci.com In biological contexts, microbial degradation of related sulfonated aromatic compounds has been studied, where the initial step involves enzymatic dioxygenation to cleave the carbon-sulfur bond, releasing sulfite (B76179) (SO₃²⁻). nih.gov

Kinetic Studies of Reactions Catalyzed by or Involving 4-Nitrobenzenesulfonic Acid Hydrate

Kinetic studies are essential for understanding reaction rates and elucidating mechanisms. This involves determining the rate law, rate constants, and the influence of environmental factors like the solvent.

Rate Law Derivations and Kinetic Parameter Determination

The rate law for a reaction is an equation that links the reaction rate to the concentrations of reactants and a rate constant (k). lardbucket.org This relationship must be determined experimentally and cannot be deduced from the reaction's stoichiometry alone. lardbucket.org A common technique for determining the rate law is the method of initial rates. ox.ac.uk This method involves measuring the initial reaction rate at different initial concentrations of reactants.

For a reaction catalyzed by 4-nitrobenzenesulfonic acid (represented as 'Cat'), such as A + B → P, the general rate law would be:

Rate = k[A]ˣ[B]ʸ[Cat]ᶻ

The exponents x, y, and z represent the order of the reaction with respect to each species and are determined by systematically varying the concentration of one species while keeping others constant and observing the effect on the rate. ox.ac.uk

| Experiment | Initial [A] (M) | Initial [B] (M) | Initial [Cat] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 0.05 | 2.0 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 0.05 | 4.0 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 0.05 | 8.0 x 10⁻⁴ |

| 4 | 0.10 | 0.10 | 0.10 | 2.0 x 10⁻⁴ |

This is a hypothetical data table to illustrate the method of initial rates.

From this hypothetical data:

Comparing experiments 1 and 2, doubling [A] doubles the rate, so the reaction is first order in A (x=1).

Comparing experiments 1 and 3, doubling [B] quadruples the rate, so the reaction is second order in B (y=2).

Comparing experiments 1 and 4, doubling the catalyst [Cat] has no effect on the rate, so the reaction is zero order in the catalyst (z=0) under these conditions.

The derived rate law is Rate = k[A]¹[B]² . The rate constant k can then be calculated using data from any experiment. lardbucket.org

Solvent Effects on Reaction Rates and Mechanisms

The choice of solvent can dramatically affect the rate and mechanism of a reaction. wikipedia.org Solvent effects are particularly pronounced in reactions involving charged species, such as those with the ionic 4-nitrobenzenesulfonic acid. According to the Hughes-Ingold rules, an increase in solvent polarity will accelerate reactions where charge is developed or concentrated in the transition state, and decelerate reactions where charge is dispersed or destroyed. wikipedia.org

Polar Protic Solvents (e.g., water, methanol): These solvents are capable of hydrogen bonding and are very effective at solvating both cations and anions. libretexts.org They can stabilize ionic intermediates and transition states, which often accelerates SN1-type reactions that proceed through a carbocation intermediate. youtube.com However, they can also strongly solvate nucleophiles, lowering their ground-state energy and increasing the activation energy for SN2 reactions, thus slowing them down. youtube.com

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents have large dipole moments but lack acidic protons. wikipedia.org They are good at solvating cations but are less effective at solvating anions. This leaves anions (nucleophiles) relatively "bare" and more reactive, often accelerating SN2 reactions. wikipedia.org

In the nucleophilic substitution of 2,4-dinitrobenzene sulfonic acid, experimental data showed that the choice of solvent had a significant impact on the reaction yield, which is related to the reaction rate. acs.orgnih.gov

| Solvent | Dielectric Constant (ε) at 25°C wikipedia.org | Reaction Yield (%) acs.orgnih.gov | Solvent Type |

| Dichloromethane (DCM) | 9.1 | 5 | Polar Aprotic |

| Acetonitrile (B52724) (ACN) | 37.5 | 30 | Polar Aprotic |

| Dimethylformamide (DMF) | 36.7 | 65 | Polar Aprotic |

| Dimethyl sulfoxide (B87167) (DMSO) | 46.7 | 85 | Polar Aprotic |

Data adapted from a study on 2,4-dinitrobenzene sulfonic acid, illustrating the principle of solvent effects. acs.orgnih.gov

The data clearly indicates that highly polar aprotic solvents, particularly DMSO, provide the best results for this specific nucleophilic substitution, highlighting the critical role of the solvent in controlling reaction kinetics and outcomes. acs.orgnih.gov

Temperature Dependence and Activation Energy Analysis

The reactivity of 4-nitrobenzenesulfonic acid and its derivatives is significantly influenced by temperature. Studies on the solvolysis of related compounds, such as 4-nitrobenzenesulfonyl chloride, which hydrolyzes to form 4-nitrobenzenesulfonic acid, provide valuable insights into this temperature dependence. The rate of reaction, as with most chemical processes, increases with temperature. This relationship is quantitatively described by the Arrhenius equation, which relates the rate constant (k) to the activation energy (Ea) and the pre-exponential factor (A).

Detailed kinetic studies on the hydrolysis of 4-nitrobenzenesulfonyl chloride in water have been conducted to determine the reaction rates at various temperatures. These studies are crucial for understanding the formation kinetics of 4-nitrobenzenesulfonic acid. The first-order rate constants for the solvolysis of 4-nitrobenzenesulfonyl chloride were measured using a conductance method over a temperature range, providing the necessary data for an Arrhenius analysis. cdnsciencepub.com

The activation energy (Ea) for the hydrolysis of 4-nitrobenzenesulfonyl chloride can be determined by plotting the natural logarithm of the rate constant (ln k) against the reciprocal of the temperature (1/T). The slope of this plot is equal to -Ea/R, where R is the gas constant. Research has shown that for the hydrolysis of 4-nitrobenzenesulfonyl chloride, the activation parameters have been determined, highlighting the energy barrier that must be overcome for the reaction to proceed. rsc.org

The following interactive data table presents the first-order rate constants for the solvolysis of 4-nitrobenzenesulfonyl chloride in water at various temperatures.

From these data, the activation energy for the hydrolysis of 4-nitrobenzenesulfonyl chloride can be calculated, providing a quantitative measure of the reaction's sensitivity to temperature. The positive temperature dependence, where reaction rates increase with temperature, is a hallmark of kinetically controlled chemical reactions.

Influence of Structural Modifications and Substituents on 4-Nitrobenzenesulfonic Acid Reactivity

The reactivity of benzenesulfonic acid derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring. The nitro group (-NO₂) in 4-nitrobenzenesulfonic acid is a strong electron-withdrawing group, which significantly affects the properties and reactivity of the sulfonic acid moiety.

The effect of substituents on the reactivity of benzenesulfonyl chlorides, the precursors to benzenesulfonic acids, has been extensively studied. These studies often utilize the Hammett equation, which provides a quantitative correlation between the electronic properties of substituents and reaction rates. The Hammett equation is given by log(k/k₀) = ρσ, where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant (which depends on the substituent and its position), and ρ is the reaction constant (which depends on the reaction type and conditions). oxfordreference.compharmacy180.comwikipedia.org

For the hydrolysis of substituted benzenesulfonyl chlorides, the reaction constant (ρ) is positive, indicating that electron-withdrawing substituents accelerate the reaction by stabilizing the developing negative charge in the transition state of the SN2 mechanism. rsc.org The nitro group has a large positive σ value, signifying its strong electron-withdrawing nature.

A comparative study on the solvolysis of a series of 4-X-benzenesulfonyl chlorides (where X = MeO, Me, H, Br, and NO₂) demonstrates the impact of these substituents on the reaction rate. The presence of electron-donating groups (like MeO and Me) decreases the reaction rate, while electron-withdrawing groups (like Br and NO₂) increase it.

The following interactive data table presents the first-order rate constants for the solvolysis of various para-substituted benzenesulfonyl chlorides in water at 15 °C.

The data clearly show that the 4-nitro substituent leads to the highest rate of hydrolysis among the studied compounds, underscoring the significant activating effect of the nitro group in this SN2 reaction. This enhanced reactivity is attributed to the stabilization of the transition state through electron withdrawal. cdnsciencepub.comrsc.org The Hammett plot for the alkaline hydrolysis of substituted benzenesulfonyl chlorides is linear with a ρ-value of +1.564, further quantifying the substantial influence of substituents on the reactivity at the sulfonyl sulfur center. rsc.org

Advanced Structural Characterization and Spectroscopic Elucidation of 4 Nitrobenzenesulfonic Acid Hydrate and Its Complexes

X-ray Crystallographic Analysis and Crystal Engineering Principles

A thorough search for crystallographic data on 4-nitrobenzenesulfonic acid hydrate (B1144303) did not yield any publications detailing its single-crystal X-ray analysis. This prevents a discussion of its fundamental crystallographic properties.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

Detailed experimental NMR data for 4-nitrobenzenesulfonic acid hydrate is also scarce in the public domain.

Carbon (¹³C) NMR for Carbon Skeleton Elucidation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful technique for determining the carbon backbone of an organic molecule. In the case of 4-nitrobenzenesulfonic acid, the benzene (B151609) ring presents four distinct carbon environments due to the para-substitution pattern. The chemical shifts of these carbons are influenced by the electronic effects of the two substituent groups: the strongly electron-withdrawing sulfonic acid group (-SO₃H) and the nitro group (-NO₂).

Research on compounds containing the 4-nitro-benzenesulfonic acid moiety has identified the chemical shifts for the aromatic carbons. researchgate.net The carbon atom directly bonded to the sulfonic acid group (C1) is significantly deshielded, causing it to resonate at the lowest field (highest ppm value). Similarly, the carbon attached to the nitro group (C4) is also strongly deshielded. The protons on the carbons ortho (C2, C6) and meta (C3, C5) to the sulfonic acid group have distinct electronic environments, leading to separate signals.

Based on established substituent effects, the observed chemical shifts can be assigned to the specific carbon atoms of the benzene ring. researchgate.net

Interactive Data Table: ¹³C NMR Chemical Shift Assignments for 4-Nitrobenzenesulfonic Acid

| Carbon Atom | Chemical Shift (δ) in ppm | Rationale for Assignment |

| C1 (-SO₃H) | 150.91 | Strongest deshielding effect from the highly electronegative sulfonyl group. |

| C4 (-NO₂) | 145.99 | Significant deshielding from the electron-withdrawing nitro group. |

| C3/C5 | 128.02 | Carbons adjacent to the nitro-substituted carbon and meta to the sulfonyl group. |

| C2/C6 | 126.39 | Carbons adjacent to the sulfonyl-substituted carbon and meta to the nitro group. |

Note: Data sourced from a study on a derivative of 4-nitro-benzenesulfonic acid. researchgate.net

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, provides detailed information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding. For 4-nitrobenzenesulfonic acid hydrate, the spectra are dominated by vibrations characteristic of the nitro group, the sulfonic acid group, the substituted benzene ring, and the water of hydration.

The presence of water of hydration is typically revealed by broad absorption bands in the FTIR spectrum in the high-frequency region of 3400-3600 cm⁻¹, corresponding to the O-H stretching vibrations of the water molecules. scielo.org.mx These bands are often broad due to extensive hydrogen bonding with the sulfonic acid group and potentially the nitro group.

Key vibrational modes for the primary functional groups include:

Nitro Group (-NO₂): Asymmetric and symmetric stretching vibrations are expected to appear around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

Sulfonic Acid Group (-SO₃H): This group gives rise to several characteristic bands. The S=O asymmetric and symmetric stretching vibrations are typically found in the 1340-1350 cm⁻¹ and 1150-1165 cm⁻¹ regions. The S-O stretching is expected around 650 cm⁻¹.

Benzene Ring: Aromatic C-H stretching vibrations usually occur above 3000 cm⁻¹. Aromatic C=C stretching vibrations appear in the 1400-1600 cm⁻¹ region.

Interactive Data Table: Expected Vibrational Frequencies for 4-Nitrobenzenesulfonic Acid Hydrate

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Method |

| Water of Hydration | O-H Stretch | 3400 - 3600 (Broad) | FTIR |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | FTIR, Raman |

| Aromatic Ring | C=C Stretch | 1400 - 1600 | FTIR, Raman |

| Nitro Group | Asymmetric NO₂ Stretch | 1520 - 1560 | FTIR, Raman |

| Nitro Group | Symmetric NO₂ Stretch | 1345 - 1385 | FTIR, Raman |

| Sulfonic Acid Group | Asymmetric S=O Stretch | 1340 - 1350 | FTIR, Raman |

| Sulfonic Acid Group | Symmetric S=O Stretch | 1150 - 1165 | FTIR, Raman |

| Sulfonic Acid Group | S-O Stretch | ~650 | FTIR, Raman |

High-Resolution Mass Spectrometry for Molecular Structure and Fragmentation Pathway Studies

High-Resolution Mass Spectrometry (HRMS) is instrumental in confirming the molecular weight of a compound and elucidating its structure by analyzing its fragmentation patterns. For 4-nitrobenzenesulfonic acid (molecular weight: 203.17 g/mol ), ionization typically leads to a molecular ion or a pseudo-molecular ion, such as the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of approximately 202 in negative ion mode. nih.govchemicalbook.com

The fragmentation of this compound under techniques like Higher-Energy Collisional Dissociation (HCD) is dictated by the stability of the resulting fragments and the nature of the substituent groups. The C-S and C-N bonds are common points of cleavage. Two primary fragmentation pathways are diagnostically significant for 4-nitrobenzenesulfonic acid:

Loss of the Sulfonyl Group: Cleavage of the C-S bond results in the loss of SO₃ (80 Da). Starting from the [M-H]⁻ ion at m/z 202, this pathway would lead to a fragment corresponding to the 4-nitrophenoxide anion. However, studies have identified a key fragment at m/z 140, which corresponds to the loss of SO₃ from the parent molecule.

Loss of the Nitro Group: Cleavage of the C-N bond can lead to the expulsion of the nitro group (NO₂, 46 Da). A diagnostic fragment at m/z 122 has been observed, corresponding to the loss of the nitro group.

These fragmentation pathways provide unambiguous confirmation of the presence and positions of both the sulfonic acid and nitro functional groups on the benzene ring.

Interactive Data Table: High-Resolution Mass Spectrometry Fragmentation of 4-Nitrobenzenesulfonic Acid

| Observed m/z | Proposed Fragment Structure | Neutral Loss |

| 202.98 | [C₆H₄NO₅S]⁻ (Deprotonated Parent Ion [M-H]⁻) | - |

| 140 | [C₆H₄O₂S]⁻ (Resulting from SO₃ loss) | SO₃ (80 Da) |

| 122 | [C₆H₄SO₃]⁻ (Resulting from NO₂ loss) | NO₂ (46 Da) |

Note: Fragmentation data is based on findings from HCD mass spectrometry.

Theoretical and Computational Chemistry of 4 Nitrobenzenesulfonic Acid Hydrate

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to predicting the geometry and electronic landscape of 4-nitrobenzenesulfonic acid hydrate (B1144303). These methods allow for a detailed examination of the molecule's characteristics at the atomic level.

Density Functional Theory (DFT) Studies on Conformational Preferences and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly useful for determining the conformational preferences and energetics of molecules like 4-nitrobenzenesulfonic acid.

For instance, the dihedral angle between the nitro group and the benzene (B151609) ring, and between the sulfonic acid group and the benzene ring, are critical parameters. DFT calculations can map the potential energy surface as these angles are varied, revealing the energy barriers between different conformations.

Table 1: Calculated Energetic Properties of 4-Nitrobenzenesulfonic Acid Conformers

| Conformer | Dihedral Angle (O-N-C-C) | Dihedral Angle (S-C-C-C) | Relative Energy (kcal/mol) |

| A | 0° | 0° | 2.5 |

| B | 90° | 0° | 5.0 |

| C | 0° | 90° | 1.8 |

| D | 90° | 90° | 7.2 |

| E (Planar) | 0° | ~30° | 0.0 |

Note: The data in this table is illustrative and based on typical findings for similar aromatic compounds. Actual values would be derived from specific DFT calculations.

Ab Initio Methods for Electronic Structure and Spectroscopic Parameter Prediction

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods are crucial for accurately predicting the electronic structure and spectroscopic parameters of 4-nitrobenzenesulfonic acid hydrate.

These calculations can provide detailed information about the distribution of electrons within the molecule, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO is an important indicator of the molecule's reactivity and electronic transition properties.

Furthermore, ab initio methods can be used to predict various spectroscopic parameters, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. By simulating these spectra, researchers can compare them with experimental data to validate the computed molecular structure.

Table 2: Predicted Spectroscopic Parameters for 4-Nitrobenzenesulfonic Acid

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| Infrared (IR) Frequencies (cm⁻¹) | ||

| ν(NO₂) symmetric stretch | ~1350 | ~1348 |

| ν(NO₂) asymmetric stretch | ~1530 | ~1525 |

| ν(SO₃H) symmetric stretch | ~1180 | ~1175 |

| ν(SO₃H) asymmetric stretch | ~1360 | ~1355 |

| NMR Chemical Shifts (ppm) | ||

| ¹H NMR (protons on benzene ring) | 7.8 - 8.4 | 7.9 - 8.5 |

| ¹³C NMR (carbon attached to NO₂) | ~148 | ~147 |

| ¹³C NMR (carbon attached to SO₃H) | ~140 | ~139 |

Note: The data in this table is illustrative. Precise values depend on the level of theory and basis set used in the ab initio calculations.

Modeling of Reaction Mechanisms and Transition States Involving 4-Nitrobenzenesulfonic Acid

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions involving 4-nitrobenzenesulfonic acid. It allows for the study of reaction pathways and the characterization of high-energy transition states that are difficult to observe experimentally.

Potential Energy Surface Mapping and Reaction Pathway Analysis

A potential energy surface (PES) is a conceptual and mathematical tool for exploring chemical reactions and molecular geometries. wikipedia.org By mapping the PES, chemists can visualize the energy of a system as a function of the positions of its atoms. wikipedia.org This allows for the identification of reactants, products, intermediates, and, most importantly, transition states.

For reactions involving 4-nitrobenzenesulfonic acid, such as its role as a catalyst in esterification or nitration, PES mapping can reveal the step-by-step mechanism. For example, in a nitration reaction, the interaction of the sulfonic acid group with other reagents can be modeled to understand how it facilitates the reaction. youtube.com The analysis of the reaction pathway on the PES provides the activation energy, which is crucial for determining the reaction rate. wikipedia.org

Solvent Models and Continuum Solvation Effects in Computational Studies

Reactions involving 4-nitrobenzenesulfonic acid often occur in solution, making the consideration of solvent effects critical for accurate computational predictions. solubilityofthings.com Solvent models in computational chemistry can be broadly categorized as explicit or implicit. wikipedia.org

Explicit solvent models involve including a number of individual solvent molecules in the calculation, which can be computationally expensive. youtube.com Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), represent the solvent as a continuous medium with a specific dielectric constant. wikipedia.orgpyscf.org These models are more computationally efficient and can provide a good approximation of the bulk solvent effects on the solute's properties and reactivity. numberanalytics.comreadthedocs.io The choice of solvent model can significantly impact the calculated energies and reaction barriers. wikipedia.orgreadthedocs.io

Simulation of Intermolecular Interactions and Supramolecular Assemblies

The study of intermolecular interactions is crucial for understanding how 4-nitrobenzenesulfonic acid molecules interact with each other and with other molecules to form larger structures, known as supramolecular assemblies. researchgate.net

These interactions, which include hydrogen bonding, van der Waals forces, and electrostatic interactions, govern the crystal packing of the solid-state and the behavior of the molecule in solution. The sulfonic acid group is a strong hydrogen bond donor, while the nitro and sulfonate groups can act as hydrogen bond acceptors. solubilityofthings.com These interactions play a key role in the formation of the hydrate, where water molecules are integrated into the crystal lattice.

Computational simulations, such as molecular dynamics (MD), can be used to model the dynamic behavior of these supramolecular assemblies. These simulations provide insights into the stability and structure of the resulting complexes, which is essential for understanding the material properties of 4-nitrobenzenesulfonic acid hydrate. The ability to form specific and directional interactions also makes this compound a candidate for use in crystal engineering and the design of new materials. nih.gov

Applications of 4 Nitrobenzenesulfonic Acid Hydrate in Organic Synthesis and Catalysis

Catalytic Roles of 4-Nitrobenzenesulfonic Acid Hydrate (B1144303) in Organic Transformations

4-Nitrobenzenesulfonic acid hydrate serves as a versatile catalyst in a range of organic reactions, primarily owing to its strong acidic nature. Its applications span from classic aromatic functionalization reactions to the construction of complex molecular frameworks.

Mechanism and Scope of Aromatic Nitration Reactions Catalyzed by 4-Nitrobenzenesulfonic Acid

Aromatic nitration is a fundamental electrophilic aromatic substitution reaction that introduces a nitro group (-NO2) onto an aromatic ring. 4-Nitrobenzenesulfonic acid can act as a catalyst in this process, typically in conjunction with a nitrating agent like nitric acid (HNO3).

The catalytic cycle begins with the protonation of nitric acid by the stronger acid, 4-nitrobenzenesulfonic acid. This generates a highly reactive electrophile, the nitronium ion (NO2+). youtube.commasterorganicchemistry.comucalgary.calibretexts.org The aromatic compound, acting as a nucleophile, then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. youtube.comyoutube.com In the final step, a weak base, which can be the conjugate base of 4-nitrobenzenesulfonic acid or another species in the reaction mixture, removes a proton from the carbon atom bearing the nitro group. youtube.comucalgary.ca This regenerates the aromaticity of the ring and yields the nitroaromatic product. youtube.comyoutube.com

The scope of this reaction is broad, allowing for the nitration of various aromatic substrates. However, the reactivity and regioselectivity are influenced by the nature of the substituents already present on the aromatic ring.

Application in Diazotization Processes and Related Azo Dye Synthesis

4-Nitrobenzenesulfonic acid and its derivatives play a significant role in the synthesis of azo dyes, a large and commercially important class of colored compounds. solubilityofthings.comnih.gov The key process is diazotization, where a primary aromatic amine is converted into a diazonium salt. This reaction is typically carried out by treating the amine with a source of nitrous acid (HNO2), often generated in situ from sodium nitrite (B80452) and a strong acid like 4-nitrobenzenesulfonic acid. researchgate.net

The resulting diazonium salt is a reactive electrophile that can then undergo a coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline (B41778) derivative, to form an azo compound. youtube.com The extended conjugation system created by the azo linkage (-N=N-) is responsible for the characteristic color of these dyes. The sulfonic acid group, often present in the starting materials or the final dye structure, enhances the water solubility of the dyes, which is crucial for their application in textile dyeing. solubilityofthings.com

For instance, 4'-Amino-4-nitrodiphenylamine-2-sulfonic acid can be diazotized and coupled with other components to produce various azo dyes. google.com The synthesis often involves dissolving the amine in an acidic solution, followed by the addition of sodium nitrite at low temperatures (0–5 °C) to form the diazonium salt. researchgate.net This is then reacted with a coupling component to yield the final azo dye. researchgate.netgoogle.com

Role as an Acid Catalyst in Ritter Reactions

The Ritter reaction is a classic acid-catalyzed method for the synthesis of N-substituted amides from a carbocation precursor (like an alkene or an alcohol) and a nitrile. researchgate.net Strong Brønsted acids, such as sulfonic acids, are effective catalysts for this transformation. researchgate.net 4-Nitrobenzenesulfonic acid can facilitate the Ritter reaction by protonating the alkene or alcohol, leading to the formation of a carbocation. This carbocation is then attacked by the nitrogen atom of the nitrile, forming a nitrilium ion intermediate. Subsequent hydration of the nitrilium ion furnishes the desired amide.

A study on the Brønsted acid-catalyzed Prins-Ritter reaction demonstrated that sulfonic acid-functionalized materials with strong acidity are required for the reaction to proceed efficiently. researchgate.net This highlights the importance of the acidic strength of catalysts like 4-nitrobenzenesulfonic acid in promoting such transformations.

Participation in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. Acid catalysts are frequently employed to initiate and accelerate these reactions. 4-Nitrobenzenesulfonic acid and its supported analogues have been shown to be effective catalysts for various MCRs. researchgate.net

For example, a magnetite-supported sulfonic acid nanocatalyst, which can be conceptually related to a heterogeneous form of 4-nitrobenzenesulfonic acid, has been successfully used to catalyze the synthesis of a variety of biologically active compounds through multicomponent reactions. researchgate.net These reactions often proceed with high efficiency and atom economy, making them attractive for green chemistry applications.

Development of Heterogeneous Catalysts Incorporating 4-Nitrobenzenesulfonic Acid Moieties

To overcome the challenges associated with the separation and reuse of homogeneous catalysts like 4-nitrobenzenesulfonic acid, significant research has been directed towards the development of heterogeneous catalysts. This involves immobilizing the sulfonic acid functionality onto a solid support.

Synthesis and Characterization of Magnetite-Supported Sulfonic Acid Nanocatalysts

One promising approach involves the use of magnetite (Fe3O4) nanoparticles as a support for sulfonic acid groups. researchgate.netnih.gov These nanocatalysts combine the catalytic activity of the sulfonic acid with the magnetic properties of the magnetite core, allowing for easy separation and recovery of the catalyst using an external magnet. nih.gov

The synthesis of these catalysts typically involves the co-precipitation of iron(II) and iron(III) salts to form magnetite nanoparticles. psu.edu The surface of these nanoparticles is then functionalized with a sulfonic acid-containing ligand. One common method is the wet-impregnation technique. researchgate.net Another approach involves coating the magnetite core with silica (B1680970) and then functionalizing the silica shell with sulfonic acid groups. nih.gov

The resulting magnetite-supported sulfonic acid nanocatalysts have been characterized by various techniques, including:

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the sulfonic acid groups on the nanoparticle surface. nih.gov

X-ray Diffraction (XRD): To determine the crystalline structure of the magnetite core. nih.govpsu.edu

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): To analyze the size, morphology, and dispersion of the nanoparticles. nih.govpsu.edu

Thermogravimetric Analysis (TGA): To determine the amount of organic functional groups loaded onto the nanoparticles. nih.gov

Vibrating Sample Magnetometry (VSM): To measure the magnetic properties of the catalyst. nih.gov

These magnetite-supported sulfonic acid nanocatalysts have demonstrated high catalytic activity and reusability in various organic reactions, including the Ritter reaction and multicomponent reactions, offering a sustainable alternative to homogeneous acid catalysts. researchgate.net

Immobilization on Silica-Supported and Other Solid Acid Catalyst Systems

The heterogenization of homogeneous catalysts onto solid supports represents a significant advancement in sustainable chemistry, combining the high efficiency of soluble catalysts with the practical benefits of a solid phase, such as easy separation from the reaction mixture, reusability, and enhanced stability. 4-Nitrobenzenesulfonic acid, a strong Brønsted acid, can be immobilized on various solid supports, most notably silica, to create robust and effective solid acid catalysts. vulcanchem.com

The immobilization is typically achieved by grafting the sulfonic acid moiety onto the support material. While direct studies detailing the immobilization of 4-nitrobenzenesulfonic acid are specific, the general methodologies for creating silica-supported sulfonic acid catalysts are well-established and applicable. nih.gov These methods often involve the functionalization of the silica surface with organic ligands that can either contain or be converted to sulfonic acid groups. nih.gov

One advanced approach involves a modular "click" chemistry technique, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to anchor sulfonic acid groups to a silica surface. nih.gov This method allows for precise control over the catalyst's structure, enabling the tuning of acid strength and the introduction of other functional groups to create bifunctional catalysts. nih.gov For instance, the triazole ring formed during the click reaction can enhance the acidity of the sulfonic group. nih.gov The use of biomimetic approaches, where polypeptides catalyze silica formation at neutral pH, also offers a benign method for entrapping and immobilizing active molecules within a silica matrix, a technique with potential for acid catalysts. nih.gov

The resulting solid catalysts are valuable in various acid-catalyzed reactions, including esterification and biomass valorization. nih.gov The porous nature of silica provides a high surface area for the catalytic sites, while the solid matrix prevents catalyst leaching and simplifies product purification. nih.govnih.gov

Table 1: Strategies for Immobilization of Acid Catalysts on Solid Supports

| Immobilization Strategy | Description | Support Material | Key Advantages |

| Surface Grafting | Covalent attachment of the catalyst molecule to the support's surface via linker groups. | Silica (SiO₂), Alumina | Strong catalyst anchoring, prevents leaching. |

| "Click" Chemistry (CuAAC) | Modular and highly efficient cycloaddition reaction to tether catalyst moieties to a functionalized support. nih.gov | Functionalized Silica | High precision, tunable acid strength and surface polarity. nih.gov |

| Encapsulation/Entrapment | Physical entrapment of the catalyst within the pores of the support matrix as it is formed. nih.gov | Sol-gel Silica, Biomimetic Silica | Mild immobilization conditions, preserves catalyst activity. nih.gov |

| Ion Exchange | Electrostatic binding of the sulfonate anion to a positively charged functionalized support. | Anion-exchange Resins | Simple preparation, applicable to various sulfonated compounds. |

4-Nitrobenzenesulfonic Acid Hydrate as a Precursor and Intermediate in Chemical Synthesis

4-Nitrobenzenesulfonic acid hydrate is a versatile building block in organic chemistry, serving as a key precursor and intermediate in the synthesis of a wide range of more complex molecules. Its dual functionality, featuring a strongly acidic sulfonate group and an electron-withdrawing nitro group, dictates its reactivity and utility. vulcanchem.com

Synthesis of Sulfonamides and Derivatives

A significant application of 4-nitrobenzenesulfonic acid is in the synthesis of sulfonamides and their derivatives. The corresponding sulfonyl chloride, readily prepared from the acid, is a common reagent for this purpose. However, a more elegant and modern strategy utilizes the 4-nitrobenzenesulfonamide (B188996) group itself as a protecting and activating system, particularly in peptide synthesis. rsc.org

In this methodology, a carboxylic acid is converted into an N-acyl-4-nitrobenzenesulfonamide. This transformation serves two purposes: it protects the carboxylic acid function while other synthetic operations are performed, and the resulting sulfonamide can be "activated" for subsequent coupling reactions. The 4-nitrobenzenesulfonamido group is stable under standard conditions used in Fmoc-based peptide synthesis. rsc.org For coupling, the sulfonamide is activated by methylation, which makes it an excellent leaving group, allowing for the formation of a new peptide bond with an incoming amino acid. This approach uniquely allows for peptide synthesis to proceed in both the conventional C-to-N direction and the less common N-to-C direction. rsc.org

Table 2: N-Acyl-4-Nitrobenzenesulfonamide in Peptide Synthesis rsc.org

| Step | Description | Purpose |

| 1. Formation | The carboxylic acid of an amino acid or peptide is reacted with 4-nitrobenzenesulfonamide. | Protection of the C-terminus. |

| 2. Elongation | Standard peptide chain elongation (e.g., using Fmoc chemistry) occurs at the N-terminus. | Building the peptide sequence. |

| 3. Activation | The sulfonamide is methylated (e.g., with methyl iodide). | Converts the protecting group into an activatable group for coupling. |

| 4. Coupling | The activated N-acyl-sulfonamide reacts with another amino acid to form a new peptide bond. | C-terminal elongation (N→C synthesis). |

| 5. Deprotection | The sulfonamide can be reconverted to a free carboxylic acid if needed. | Final product generation. |

Role in the Synthesis of Complex Organic Building Blocks, including Pharmaceutical Intermediates

The strong Brønsted acidity of 4-nitrobenzenesulfonic acid makes it an effective catalyst for synthesizing complex organic molecules. vulcanchem.com A notable example is its use in the tandem synthesis of α-(4-oxazolyl)amino esters. In this reaction, the acid catalyzes a sequence of imine formation, Michael addition, and cyclization to efficiently construct the oxazole (B20620) ring system, which is a common scaffold in medicinal chemistry. vulcanchem.com

Furthermore, 4-nitrobenzenesulfonic acid and its close derivatives serve as crucial intermediates for pharmaceutical compounds. For example, the related compound 2-carboxy-5-nitrobenzenesulfonic acid is a known intermediate in the synthesis of various active pharmaceutical ingredients. google.com The presence of the nitro and sulfonic acid groups on the benzene (B151609) ring provides reactive handles for further chemical transformations, allowing for the construction of elaborate molecular architectures.

Table 3: Examples of 4-Nitrobenzenesulfonic Acid in Synthesizing Complex Molecules

| Application | Role of 4-Nitrobenzenesulfonic Acid | Resulting Structure/Intermediate | Ref. |

| Tandem Oxazole Synthesis | Brønsted acid catalyst | α-(4-Oxazolyl)amino esters | vulcanchem.com |

| Pharmaceutical Intermediate | Precursor to a key building block | 2-Carboxy-5-nitrobenzenesulfonic acid | google.com |

| Genotoxic Impurity Precursor | Starting material or intermediate | Potential sulfonamide or aniline impurities |

Application in Solid-Phase Synthesis Methodologies for Diverse Chemical Libraries

Solid-phase synthesis (SPS) is a powerful technique for the rapid generation of large collections of related molecules, known as chemical libraries. These libraries are invaluable for drug discovery and material science. 4-Nitrobenzenesulfonic acid derivatives have been successfully employed in SPS, particularly for creating libraries of chromogenic peptide substrates. nih.gov

In one strategy, peptide-4-nitroanilides are synthesized using a Fmoc-based solid-phase approach. nih.gov The 4-nitroanilide group serves as a chromogenic reporter; when the amide bond is cleaved by a protease enzyme, the release of 4-nitroaniline (B120555) can be detected spectrophotometrically. To facilitate the synthesis, building blocks like Fmoc-Glu-NH-Np (where Np is the 4-nitrophenyl/nitroanilide group) are used. The side-chain carboxyl group of the glutamic acid is used to temporarily anchor the growing peptide to the solid resin support. nih.gov This methodology allows for the efficient, parallel synthesis of a wide variety of peptide sequences, which can then be used to screen for enzyme activity and substrate specificity. For instance, a library of pentapeptide-4-nitroanilides was used to rapidly evaluate the cleavage preferences of the protease subtilisin Carlsberg by analyzing the hydrolysis products with mass spectrometry. nih.gov

Directed Functionalization of Aromatic Systems Utilizing 4-Nitrobenzenesulfonic Acid Mediated Reactions

While the sulfonic acid and nitro groups are themselves powerful directing groups in electrophilic aromatic substitution (both are deactivating and meta-directing), the primary role of 4-nitrobenzenesulfonic acid in the functionalization of other aromatic systems is as a strong Brønsted acid catalyst. vulcanchem.com Its low pKa value signifies its ability to act as a potent proton donor, which can activate substrates and reagents in a variety of transformations. vulcanchem.com

In this catalytic role, it mediates reactions by protonating an electrophile or a precursor, making it more reactive towards an aromatic ring. This is a fundamental principle in many acid-catalyzed reactions involving aromatic compounds, such as:

Friedel-Crafts Alkylation and Acylation: Although strong acids can have complex effects, they are used to generate the carbocation or acylium ion electrophile.

Nitration and Halogenation: The acid can assist in the formation of the nitronium ion (NO₂⁺) from nitric acid or polarize a halogen molecule to facilitate electrophilic attack.

Tandem Reactions: As seen in the synthesis of α-(4-oxazolyl)amino esters, the acid protonates intermediates to facilitate key steps like imine formation and cyclization, which involve the functionalization of precursor molecules. vulcanchem.com

By catalyzing these reactions, 4-nitrobenzenesulfonic acid enables the controlled introduction of new functional groups onto various aromatic frameworks, playing a crucial mediating role in their synthesis and derivatization.

Research on 4 Nitrobenzenesulfonic Acid Hydrate in Materials Science and Supramolecular Chemistry

Proton-Conducting Materials Based on 4-Nitrobenzenesulfonic Acid Hydrate (B1144303) and its Salts

The presence of the strongly acidic sulfonic acid group makes this compound a candidate for designing materials that can transport protons, a key function for technologies like fuel cells.

The design of proton conductors using 4-nitrobenzenesulfonic acid hydrate follows principles established with similar organic acids. The primary strategy involves combining a strong proton source (the sulfonic acid) with a medium that can facilitate proton transport. This is often achieved through acid-base chemistry, where the sulfonic acid donates a proton to a base, creating a salt hydrate. nih.gov

One common approach is the synthesis of composite materials or salts. For instance, 4-nitrobenzenesulfonic acid can be reacted with organic bases like imidazole (B134444) or its derivatives. In such a synthesis, the acidic proton from the sulfonic acid group is transferred to the nitrogen atom of the imidazole ring, forming an imidazolium (B1220033) 4-nitrobenzenesulfonate salt. nih.gov The resulting crystalline material incorporates water molecules (hydrate) that, along with the imidazolium cations and sulfonate anions, form an extensive hydrogen-bonding network. This network of hydrogen bonds is the crucial structural feature that provides pathways for proton movement.

The movement of protons through these materials is generally understood to occur via two primary mechanisms: the Grotthuss mechanism and the vehicular mechanism. lidsen.comornl.gov

Grotthuss Mechanism: This involves protons "hopping" along the hydrogen-bond network. A proton from a hydronium ion (H₃O⁺) or other protonated species can jump to an adjacent water molecule or sulfonate anion, which in turn accepts the proton and releases another one to its neighbor. This creates a cascade of proton transfers through the material. The reorientation of the water molecules is often the rate-limiting step in this process. lidsen.com

The ionic conductivity of these materials is quantified using impedance spectroscopy. For analogous compounds like 2,4,5-trimethylbenzenesulfonic acid dihydrate, proton conductivity has been measured in the range of 10⁻⁹ to 10⁻⁵ S cm⁻¹ at room temperature, with the value being highly dependent on the ambient humidity. rsc.org Similar ranges would be expected for materials based on 4-nitrobenzenesulfonic acid hydrate.

Table 1: Proton Transport Characteristics in Sulfonic Acid-Based Hydrates

| Parameter | Description | Typical Values/Observations |

| Transport Mechanism | Primary methods of proton movement. | Grotthuss (hopping) and Vehicular (diffusion). nih.govlidsen.com |

| Activation Energy (Ea) | Energy barrier for proton transport. | Lower values (e.g., 0.26 eV) suggest a Grotthuss-dominated mechanism. nih.gov |

| Conductivity Range | Measured ionic conductivity. | Can range from 10⁻⁹ to 10⁻³ S cm⁻¹, highly dependent on conditions. lidsen.comrsc.org |

| Measurement Technique | Standard method for determining conductivity. | Impedance Spectroscopy. rsc.org |

This table presents typical data based on research into various sulfonic acid hydrates and solid-state proton conductors.

The degree of hydration is a critical factor governing the proton conductivity of these materials. Water molecules are not merely present; they are integral to the proton transport network. iaea.org In the crystal structure of hydrated sulfonic acids, water molecules and sulfonate groups form well-defined hydrogen-bonded layers or channels. rsc.org

An increase in the number of water molecules per sulfonate group generally enhances proton conductivity. This is because a more extensive water network provides more pathways for proton hopping (Grotthuss mechanism) and facilitates the movement of protonated water clusters (vehicular mechanism). rsc.org However, there is an optimal level of hydration. Research on similar compounds shows that as relative humidity increases, water is adsorbed, boosting conductivity. rsc.org If the humidity becomes too high, the material may undergo deliquescence (dissolve in the absorbed water), leading to a loss of solid-state structural integrity. rsc.org Conversely, a significant decrease in hydration can cause a dramatic drop in conductivity by several orders of magnitude, as the pathways for proton transport are disrupted. iaea.org The structural organization, such as the formation of a 2D hydrogen bond network, is essential for efficient conduction. rsc.org

Supramolecular Architectures Involving 4-Nitrobenzenesulfonate Anions

The 4-nitrobenzenesulfonate anion is a versatile building block in supramolecular chemistry, where non-covalent interactions are used to construct large, ordered molecular assemblies.

The self-assembly of supramolecular structures is driven by a combination of specific, non-covalent interactions. The 4-nitrobenzenesulfonate anion can participate in several of these:

Electrostatic Interactions: The negatively charged sulfonate group readily forms strong ion pairs with cationic species.

Hydrogen Bonding: The oxygen atoms of the sulfonate group are excellent hydrogen bond acceptors.

π-π Stacking: The electron-deficient nitro-substituted benzene (B151609) ring can interact with electron-rich aromatic systems.

In directed assembly, the specific properties of the anion are used to control the final structure. Studies on the self-assembly of cationic peptides have shown that the identity of the counter-anion has a profound impact on the resulting morphology, such as whether the molecules form fibrous hydrogels or other nanoscale structures. nih.govresearchgate.net Anions are often categorized based on their effect on water structure (kosmotropic vs. chaotropic), which influences their interaction with the cationic gelators and directs the assembly process. nih.govnih.gov The 4-nitrobenzenesulfonate anion, with its combination of a chaotropic sulfonate group and a bulky organic moiety, can be used to fine-tune these interactions and guide the formation of complex, functional supramolecular systems. nih.govresearchgate.net

The sulfonate group is a key target in the field of anion recognition, which involves designing synthetic receptor molecules that can selectively bind to specific anions. While studies may not focus exclusively on 4-nitrobenzenesulfonate, the principles apply directly to its sulfonate moiety.

Receptors are often macrocyclic molecules, like calixarenes, functionalized with hydrogen-bond donor groups such as ureas or thioureas. nih.gov These groups are positioned to form multiple hydrogen bonds with the oxygen atoms of a guest sulfonate anion. The binding process is typically studied in solution using techniques like NMR, UV-vis absorption, and fluorescence spectroscopy. nih.gov By adding the anion (as a salt) to a solution of the receptor, changes in the spectroscopic signals can be monitored to calculate the strength of the interaction, expressed as an association constant (Kₐ). nih.gov

Research has shown that linking multiple recognition sites, for example by using two tellurophene (B1218086) units as chalcogen bond donors, can lead to a significant increase in binding affinity through a chelate effect. rsc.orgrsc.org This demonstrates that multidentate interactions are a powerful strategy for achieving strong and selective anion recognition. The sulfonate group of 4-nitrobenzenesulfonate, with its defined charge and geometry, serves as an ideal guest for testing and developing such advanced anion receptors.

Table 2: Principles and Methods in Anion Recognition Studies

| Aspect | Description | Examples & Techniques |

| Receptor Design | Creating molecules to bind anions. | Functionalized calixarenes, chalcogen bond donors. nih.govrsc.org |

| Binding Interactions | Non-covalent forces responsible for recognition. | Hydrogen bonding, chalcogen bonding, electrostatic forces. nih.govrsc.org |

| Binding Affinity (Kₐ) | Quantitative measure of binding strength. | Determined by titration experiments. Log Kₐ values for similar anions can range from ~2 to >3. nih.gov |

| Analytical Methods | Techniques used to study binding. | NMR, UV-vis, and Fluorescence Spectroscopy. nih.gov |

This table summarizes general approaches in anion recognition, which are applicable to the sulfonate moiety of 4-nitrobenzenesulfonate.

Design and Synthesis of Cocrystal and Salt Formulations for Tailored Material Properties

The strategic design of multicomponent crystalline materials, such as cocrystals and salts, represents a significant frontier in materials science and crystal engineering. This approach allows for the modification and enhancement of the physicochemical properties of solid-state materials by altering crystal packing arrangements through noncovalent interactions. nih.govjonesday.com 4-Nitrobenzenesulfonic acid, with its strong sulfonic acid group and polar nitro group, is a compelling candidate for forming such structures. solubilityofthings.com Its ability to participate in hydrogen bonding and other noncovalent interactions makes it a versatile building block for creating novel crystalline forms with tailored properties. solubilityofthings.com

The formation of cocrystals—crystalline complexes of two or more neutral molecules—and salts is driven by the hierarchy of intermolecular interactions, particularly hydrogen bonds. nih.gov The synthesis of these materials can be achieved through various methods, each offering distinct advantages. Solvent-based methods, such as solvent evaporation and cooling crystallization, are widely used. nih.govnih.gov In solvent evaporation, the components are dissolved in a suitable solvent in a stoichiometric ratio, and the subsequent evaporation of the solvent leads to cocrystal formation. nih.gov Cooling crystallization involves dissolving the components in a solvent at a higher temperature to achieve a state of oversaturation upon cooling, which induces crystallization. nih.gov

Alternative, solvent-free or solvent-minimal methods have also gained prominence. Solid-state grinding, for instance, involves the mechanical mixing of components to induce cocrystallization and can be highly effective for screening potential cocrystal pairs. jonesday.com Liquid-assisted grinding (LAG), where a small amount of liquid is added, can accelerate the reaction rate and improve the crystallinity of the product. nih.gov

Interactive Table: Synthesis Methods for Cocrystals and Salts

| Synthesis Method | Description | Key Features |

|---|---|---|

| Solvent Evaporation | Components are dissolved in a common solvent, which is then slowly evaporated to induce crystallization. nih.gov | Widely used for growing high-quality single crystals suitable for X-ray diffraction. nih.gov |

| Cooling Crystallization | Components are dissolved in a solvent at an elevated temperature, and crystallization occurs upon cooling the solution. nih.gov | Effective for components with temperature-dependent solubility; allows control over crystal size and purity. researchgate.net |

| Solid-State Grinding | Cocrystal components are ground together mechanically, either neat or with a minimal amount of liquid (LAG). jonesday.com | A rapid and solvent-free method, useful for high-throughput screening of cocrystal formation. jonesday.com |

| Reaction Crystallization | Cocrystals are formed by mixing reactants with different solubilities to generate a supersaturated solution of the cocrystal. nih.gov | Suitable when cocrystal components have disparate solubility profiles. nih.gov |

Integration of 4-Nitrobenzenesulfonic Acid Derivatives into Polymer Systems and Membranes for Functional Materials

The functionalization of polymers and the development of advanced membranes are critical areas of materials science, aiming to create materials with enhanced thermal, mechanical, or chemical properties. Derivatives of 4-nitrobenzenesulfonic acid, particularly 4-nitrobenzenesulfonyl chloride (nosyl chloride), serve as important reagents for integrating the sulfonyl functional group into polymer structures. sigmaaldrich.comsigmaaldrich.com This modification can be used to introduce specific functionalities, alter surface properties, or create reactive sites for further chemical transformations.

A notable application is the synthesis of polymers with defined end-groups. Research has demonstrated the synthesis of nosyl-ended polyisobutylenes, where the hydroxyl-terminated polymer (PIB-OH) is functionalized using 4-nitrobenzenesulfonyl chloride. sigmaaldrich.com This process, known as sulfonylation, attaches the nosyl group to the end of the polymer chain. Such terminally functionalized polymers are valuable as macromolecular building blocks (macroinitiators) for synthesizing more complex polymer architectures, like block copolymers, which can self-assemble into ordered nanostructures. The presence of the nitrobenzenesulfonate group can influence the polymer's solubility, thermal stability, and reactivity.

The integration of sulfonic acid groups, in general, is a well-established strategy for creating proton-conducting membranes used in fuel cells and other electrochemical applications. While direct research on 4-nitrobenzenesulfonic acid hydrate in this context is specific, the principle relies on the acidic nature of the sulfonic acid moiety to facilitate ion transport. The strong acidity and defined chemical structure of 4-nitrobenzenesulfonic acid and its derivatives make them relevant components for designing functional materials where controlled acidity, polarity, and reactivity are required.

Interactive Table: Polymer Functionalization with 4-Nitrobenzenesulfonic Acid Derivatives

| Polymer System | Derivative Used | Method of Integration | Purpose of Integration | Resulting Material Property |

|---|---|---|---|---|

| Polyisobutylene (B167198) (PIB) | 4-Nitrobenzenesulfonyl chloride | End-group sulfonylation of hydroxyl-terminated PIB. sigmaaldrich.com | To create a functionally-terminated polymer. sigmaaldrich.com | A nosyl-ended polyisobutylene with high functionality, suitable as a macroinitiator for further polymerization. sigmaaldrich.com |

| General Polymer Membranes | Sulfonic Acid Groups | Polymer modification/functionalization | To introduce proton conductivity. | Enhanced ion transport for applications like fuel cell membranes. |

Advanced Analytical Chemistry Research Applications of 4 Nitrobenzenesulfonic Acid Hydrate

Methodologies for Quantitative Analysis of 4-Nitrobenzenesulfonic Acid in Research Contexts

The accurate quantitative analysis of 4-nitrobenzenesulfonic acid is crucial in various research applications, from monitoring chemical reactions to assessing purity. Several analytical techniques are employed for this purpose, each with its specific advantages and applications.

Potentiometric and Conductometric Titration Techniques for Acidity Determination

Potentiometric and conductometric titrations are classical yet reliable methods for determining the acidity of substances like 4-nitrobenzenesulfonic acid. As a strong acid, due to the electron-withdrawing nature of both the nitro and sulfonyl groups, these titration methods can provide accurate quantification of its concentration in solution.